Ethyl tricosanoate
Overview
Description
Ethyl tricosanoate is a long-chain saturated fatty acid ethyl ester with the molecular formula C₂₅H₅₀O₂ and a molecular weight of 382.66 g/mol . It is found in small amounts in certain plants like C. conicum . This compound is known for its role in reducing the hemolytic activity of Staphylococcus aureus delta toxin on human erythrocytes .
Mechanism of Action
Ethyl tricosanoate is a long-chain saturated fatty acid ethyl ester . It is a biochemical assay reagent that exists in small amounts in C. conicum .
Target of Action
The primary target of this compound is the delta toxin produced by Staphylococcus aureus . This toxin is known to cause hemolytic activity on human erythrocytes .
Mode of Action
This compound interacts with the delta toxin by reducing its hemolytic activity . This means it decreases the ability of the toxin to lyse or break down red blood cells .
Result of Action
The primary result of this compound’s action is the reduction of the hemolytic activity of the Staphylococcus aureus delta toxin . This leads to a decrease in the lysis of red blood cells, potentially preventing anemia and other complications associated with hemolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl tricosanoate can be synthesized through the esterification of tricosanoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, this compound is produced using similar esterification processes but with optimized conditions for higher yield and purity. The process may involve continuous flow reactors and the use of more efficient catalysts to speed up the reaction and reduce costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of tricosanoic acid and other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of tricosanol.
Substitution: This compound can participate in substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Tricosanoic acid.
Reduction: Tricosanol.
Substitution: Depending on the nucleophile, various substituted tricosanoates can be formed.
Scientific Research Applications
Ethyl tricosanoate has several applications in scientific research:
Comparison with Similar Compounds
Methyl tricosanoate: Another ester of tricosanoic acid, differing only in the alcohol component.
Ethyl arachidate: An ethyl ester of arachidic acid, similar in structure but with a shorter carbon chain.
Ethyl hexanoate: A shorter-chain ethyl ester, used primarily in flavorings and fragrances.
Uniqueness: this compound is unique due to its long carbon chain, which imparts specific physical and chemical properties. Its ability to reduce the hemolytic activity of bacterial toxins sets it apart from other fatty acid ethyl esters .
Properties
IUPAC Name |
ethyl tricosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-4-2/h3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGDXLFVAIKCMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171336 | |
Record name | Ethyl tricosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18281-07-7 | |
Record name | Tricosanoic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18281-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl tricosanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl tricosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ethyl tricosanoate and where has it been found in nature?
A1: this compound is a long-chain fatty acid ester. While not extensively studied on its own, it has been identified as a constituent of complex mixtures derived from natural sources.
Q2: Are there other similar long-chain fatty acid esters found in nature, and do they exhibit any biological activities?
A2: Yes, several long-chain fatty acid esters have been isolated from natural sources, and some have shown promising biological activities. For instance, in a study focusing on Buddleja cordata subsp. cordata, researchers identified a series of long-chain esters of 2[4'-hydroxyphenyl]-ethanol. [] Interestingly, one of these esters, 2[4'-hydroxyphenyl]-ethyl lignocerate, demonstrated moderate antibacterial activity against Mycobacterium tuberculosis. [] This finding highlights the potential of naturally occurring long-chain fatty acid esters as sources of bioactive compounds.
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